molecular formula C11H12O4 B7989877 4-[2-(1,3-Dioxolan-2-yl)methoxy]benzaldehyde

4-[2-(1,3-Dioxolan-2-yl)methoxy]benzaldehyde

Cat. No.: B7989877
M. Wt: 208.21 g/mol
InChI Key: HVPPXBNTNCVOKI-UHFFFAOYSA-N
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Description

4-[2-(1,3-Dioxolan-2-yl)methoxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1,3-Dioxolan-2-yl)methoxy]benzaldehyde typically involves the acetalization of benzaldehyde derivatives with 1,2-ethanediol in the presence of an acid catalyst. A common method employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been used under mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1,3-Dioxolan-2-yl)methoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4), and halogenating agents (Cl2, Br2).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzaldehyde derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1,3-Dioxolan-2-yl)methoxy]benzaldehyde is unique due to the presence of both the benzaldehyde and 1,3-dioxolane moieties, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

4-(1,3-dioxolan-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-7-9-1-3-10(4-2-9)15-8-11-13-5-6-14-11/h1-4,7,11H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPPXBNTNCVOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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